molecular formula C20H21NO2 B14155271 2-Cyclohexyl-3-hydroxy-3-phenyl-2,3-dihydro-1h-isoindol-1-one CAS No. 3593-38-2

2-Cyclohexyl-3-hydroxy-3-phenyl-2,3-dihydro-1h-isoindol-1-one

Cat. No.: B14155271
CAS No.: 3593-38-2
M. Wt: 307.4 g/mol
InChI Key: YLOZGFWUZMAYIY-UHFFFAOYSA-N
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Description

2-Cyclohexyl-3-hydroxy-3-phenyl-2,3-dihydro-1h-isoindol-1-one is a chemical compound that belongs to the class of isoindolinones. Isoindolinones are known for their diverse biological activities and have been studied for their potential therapeutic applications. This compound, in particular, has a unique structure that includes a cyclohexyl group, a hydroxy group, and a phenyl group attached to the isoindolinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-3-hydroxy-3-phenyl-2,3-dihydro-1h-isoindol-1-one can be achieved through several synthetic routes. One common method involves the reaction of lithiated N-phenylnaphthalene-1-carboxamide with dimethylformamide (DMF) at low temperatures, followed by quenching with methanol . This method leverages the addition reaction of organolithium to the naphthalene ring, which is a key step in forming the isoindolinone structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis, such as the use of organolithium reagents and controlled reaction conditions, can be scaled up for industrial applications. The choice of solvents, temperature control, and purification techniques are critical factors in optimizing the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-3-hydroxy-3-phenyl-2,3-dihydro-1h-isoindol-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl and cyclohexyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include organolithium compounds, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce alcohol derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-3-hydroxy-3-phenyl-2,3-dihydro-1h-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclohexyl-3-hydroxy-3-phenyl-2,3-dihydro-1h-isoindol-1-one is unique due to its specific combination of functional groups and its isoindolinone core. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

CAS No.

3593-38-2

Molecular Formula

C20H21NO2

Molecular Weight

307.4 g/mol

IUPAC Name

2-cyclohexyl-3-hydroxy-3-phenylisoindol-1-one

InChI

InChI=1S/C20H21NO2/c22-19-17-13-7-8-14-18(17)20(23,15-9-3-1-4-10-15)21(19)16-11-5-2-6-12-16/h1,3-4,7-10,13-14,16,23H,2,5-6,11-12H2

InChI Key

YLOZGFWUZMAYIY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=O)C3=CC=CC=C3C2(C4=CC=CC=C4)O

Origin of Product

United States

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